Molecular Weight & Ring-Size vs. Barbituric Acid
1,3-Diazepane-2,4,6-trione differs from its six-membered congener barbituric acid (pyrimidine-2,4,6-trione) by one methylene unit, resulting in a molecular weight of 142.11 g/mol versus 128.09 g/mol [1]. This structural difference expands the ring from six to seven atoms, altering endocyclic bond angles and ring strain. The computed logP (XLogP3-AA) shifts from -0.9 (barbituric acid) to -1.1 for the diazepane, indicating slightly higher hydrophilicity [1]. The topological polar surface area (TPSA) is 75.3 Ų for both compounds, but the spatial distribution of the H-bond donors differs due to the non-planar conformation of the seven-membered ring [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 142.11 |
| Comparator Or Baseline | Barbituric acid: 128.09 |
| Quantified Difference | 14.02 Da (one CH₂ group) |
| Conditions | Computed values from PubChem (PubChem release 2021.05.07) |
Why This Matters
The 14 Da mass increment and conformational flexibility can alter binding mode and metabolic stability compared to the flat barbituric acid core, which is relevant when selecting a scaffold for medicinal chemistry optimization.
- [1] PubChem. (2024). 1,3-Diazepane-2,4,6-trione (CID 1478587) and Barbituric Acid (CID 6211) Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/338756-68-6; https://pubchem.ncbi.nlm.nih.gov/compound/6211 View Source
